3-Chloro-4-(dimethylamino)benzonitrile
Description
3-Chloro-4-(dimethylamino)benzonitrile (CAS RN: 68239-27-0) is a substituted benzonitrile derivative featuring a chloro group at the 3-position and a dimethylamino group at the 4-position of the benzene ring. Its molecular formula is C₉H₉ClN₂, with a molecular weight of 184.63 g/mol. The compound’s structure combines a nitrile functional group with electron-donating (dimethylamino) and electron-withdrawing (chloro) substituents, conferring unique physicochemical properties. Notably, the dimethylamino group enhances solubility in polar organic solvents and may influence intermolecular interactions in solid-state forms, as seen in pharmaceutical intermediates .
Properties
IUPAC Name |
3-chloro-4-(dimethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPOJVCSIZACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283387 | |
| Record name | 3-Chloro-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96994-72-8 | |
| Record name | 3-Chloro-4-(dimethylamino)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96994-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(dimethylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with dimethylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as acetonitrile. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(dimethylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Chloro-4-(dimethylamino)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(dimethylamino)benzonitrile involves its ability to interact with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes, receptors, and nucleic acids. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in this compound acts as a strong electron donor, increasing electron density at the aromatic ring compared to the amino group in 3-Amino-4-chlorobenzonitrile. This difference impacts reactivity in electrophilic substitution reactions and solubility in organic solvents . The chloro group in all analogs introduces steric hindrance and electron withdrawal, stabilizing the nitrile group against hydrolysis.
Molecular Weight and Lipophilicity: The dimethylamino substituent increases molecular weight (184.63 vs. 153.58 for the amino analog) and lipophilicity, which may enhance membrane permeability in drug candidates .
Functional Group Reactivity: The aldehyde in 3-Chloro-4-(dimethylamino)benzaldehyde enables condensation reactions, whereas the nitrile in the target compound is less reactive under mild conditions .
Pharmaceutical Relevance
- Neratinib Intermediate: The target compound’s structural motif is mirrored in neratinib maleate, a tyrosine kinase inhibitor. Neratinib’s core structure includes a 3-chloro-4-(pyridin-2-ylmethoxy)anilino group, highlighting the importance of chloro and amino/alkylamino substituents in kinase binding .
- Solid-State Forms: Patents describe derivatives like (E)-N-{4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide maleate, where the dimethylamino group aids in stabilizing crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
